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Compound of Interest

Compound Name: 4-Isopropoxy-1H-pyrazole

CAS No.: 14884-03-8

Cat. No.: B3104575

Get Quote

Part 1: Executive Summary
The 4-Isopropoxy-1H-pyrazole scaffold (CAS: 14884-03-8) represents a specialized structural

motif in medicinal chemistry, distinct from the more common 3- or 5-substituted pyrazoles.[1]

While the pyrazole ring itself is a "privileged scaffold" found in blockbuster drugs like Ruxolitinib

and Celecoxib, the introduction of an isopropoxy group at the 4-position serves a specific

strategic function: it modulates lipophilicity (

), provides a steric handle for hydrophobic pocket filling, and alters the electronic properties of
the aromatic ring without disrupting the critical hydrogen-bonding capability of the pyrazole
nitrogens.

This guide analyzes the biological utility of this scaffold, focusing on its validated role in anti-

tubercular therapeutics (targeting CYP121A1) and its application in kinase inhibitor design.
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The 4-isopropoxy-1H-pyrazole moiety offers a unique balance of electronic and steric

features compared to its 4-chloro or 4-methyl counterparts.

Feature Chemical Consequence Biological Implication

Isopropoxy Group

Electron-donating (+M effect);

Steric bulk (

)

Increases electron density of

the ring; fills hydrophobic sub-

pockets (e.g., ATP binding

sites).

Pyrazole Core

Amphoteric (pKa ~2.5 / 14.0);

H-bond donor (NH) and

acceptor (N:)

Mimics the purine ring of ATP;

forms critical "hinge region"

hydrogen bonds in kinases.

4-Position Substitution
Solvent-exposed or buried

depending on target

The 4-position is metabolically

vulnerable (oxidation to 4-OH);

capping it with isopropoxy

blocks metabolism while

retaining solubility.

Metabolic Stability
Unsubstituted pyrazoles are often metabolized to 4-hydroxypyrazoles by hepatic CYP450

enzymes. Pre-installing the 4-isopropoxy group blocks this primary metabolic soft spot,

potentially extending the half-life (

) of the parent compound while acting as a bioisostere for other hydrophobic groups.

Part 3: Primary Biological Application
Case Study: Anti-Tuberculosis Agents (CYP121A1
Inhibition)[2][3]
Recent high-impact research has identified 4-alkoxypyrazoles as potent inhibitors of

Mycobacterium tuberculosis (Mtb) CYP121A1, an essential enzyme for mycobacterial viability.
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CYP121A1 catalyzes the formation of mycocyclosin, a reaction essential for Mtb cell wall

stability. 4-Isopropoxy-1H-pyrazole derivatives function as Type II inhibitors:

Direct Coordination: The pyrazole nitrogen coordinates directly to the heme iron of

CYP121A1.

Hydrophobic Anchoring: The 4-isopropoxy group fits snugly into the hydrophobic active site

pocket, displacing water and stabilizing the inhibitor-enzyme complex.

Spectral Shift: Binding induces a characteristic Type II spectral shift (Soret peak shift from

~418 nm to ~425 nm), indicating displacement of the native water ligand.

Key Finding: The isopropoxy derivative (specifically in 4-chloroaryl pyrazole series)

demonstrated superior binding affinity (

) compared to smaller alkoxy groups, suggesting the isopropyl group optimally fills the available
hydrophobic space above the heme.

Part 4: Experimental Protocols
Protocol: Synthesis of 4-Isopropoxy-1H-pyrazole
Note: This protocol synthesizes the core scaffold from 4-hydroxypyrazole.

Reagents: 4-Hydroxypyrazole (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (anhydrous).

Dissolution: Dissolve 4-hydroxypyrazole in anhydrous DMF (0.5 M concentration) under an

inert atmosphere (

).

Base Addition: Add

and stir at room temperature for 30 minutes to generate the phenoxide-like anion.

Alkylation: Dropwise add isopropyl bromide.
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Heating: Heat the reaction mixture to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane

1:1) or LC-MS.

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with

brine, dry over

, and concentrate.

Purification: Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in

Hexanes).

Validation:

1H NMR (DMSO-d6): Look for the septet at ~4.3 ppm (isopropoxy CH) and doublet at ~1.2

ppm (methyls).

MS (ESI): [M+H]+ = 127.1.

Protocol: CYP121A1 Binding Assay (Spectral Shift)
Purpose: To determine the binding affinity (

) of the 4-isopropoxy derivative.

Protein Prep: Dilute purified recombinant Mtb CYP121A1 to 4

in 50 mM Potassium Phosphate buffer (pH 7.4).

Baseline Scan: Record the UV-Vis spectrum (250–800 nm) of the enzyme alone.

Titration: Add the 4-isopropoxy-pyrazole compound (dissolved in DMSO) in stepwise

increments (0.5

to 100

). Keep DMSO < 1%.

Measurement: Record the spectrum after each addition.

Analysis: Plot the difference in absorbance (
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) against ligand concentration. Fit data to the Michaelis-Menten or Hill equation to calculate

.

Part 5: Visualization & Workflows
Mechanism of Action: CYP121A1 Inhibition
The following diagram illustrates the Type II binding mechanism where the 4-isopropoxy

scaffold blocks the essential mycobacterial pathway.
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Caption: Logical flow of CYP121A1 inhibition by 4-isopropoxy-1H-pyrazole derivatives,

leading to anti-tubercular activity.[2]

Medicinal Chemistry Optimization Workflow
This workflow describes how to utilize the 4-isopropoxy scaffold in a hit-to-lead campaign.
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Caption: Optimization strategy utilizing the 4-isopropoxy group to enhance physicochemical

properties of pyrazole leads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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